11-[2-(4-fluorophenyl)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one
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Overview
Description
11-[2-(4-fluorophenyl)acetyl]-7,11-diazatricyclo[7310^{2,7}]trideca-2,4-dien-6-one is a complex organic compound with a unique tricyclic structure
Preparation Methods
The synthesis of 11-[2-(4-fluorophenyl)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one typically involves multiple steps. One common method includes the reaction of an aryl halide with a palladium catalyst in the presence of a phosphine ligand and an ionic liquid . The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
11-[2-(4-fluorophenyl)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other tricyclic structures with different substituents. For example:
- 11-(phenylcarbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one
- 11,11′-Carbonylbis(7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one)
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and applications. The uniqueness of 11-[2-(4-fluorophenyl)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one lies in its specific fluorophenyl group, which imparts distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
11-[2-(4-fluorophenyl)acetyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c20-16-6-4-13(5-7-16)9-19(24)21-10-14-8-15(12-21)17-2-1-3-18(23)22(17)11-14/h1-7,14-15H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNJPAFNLFOURR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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